molecular formula C16H16N4 B6095992 N~4~,N~4~-dimethyl-N~2~-phenyl-2,4-quinazolinediamine

N~4~,N~4~-dimethyl-N~2~-phenyl-2,4-quinazolinediamine

Numéro de catalogue B6095992
Poids moléculaire: 264.32 g/mol
Clé InChI: ZOYYACTVWYNOBF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N~4~,N~4~-dimethyl-N~2~-phenyl-2,4-quinazolinediamine, also known as PD 153035, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR). It has been extensively studied for its potential use in cancer treatment due to its ability to inhibit the growth and proliferation of cancer cells. In

Mécanisme D'action

N~4~,N~4~-dimethyl-N~2~-phenyl-2,4-quinazolinediamine 153035 works by binding to the ATP-binding site of the EGFR, preventing the receptor from activating downstream signaling pathways that promote cell growth and proliferation. This inhibition of EGFR signaling leads to decreased cancer cell growth and increased apoptosis.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, this compound 153035 has been shown to have other biochemical and physiological effects. It has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth and metastasis. This compound 153035 has also been shown to inhibit the migration and invasion of cancer cells, which is important for preventing metastasis.

Avantages Et Limitations Des Expériences En Laboratoire

N~4~,N~4~-dimethyl-N~2~-phenyl-2,4-quinazolinediamine 153035 is a useful tool for studying the role of EGFR signaling in cancer. It is a potent and selective inhibitor of EGFR, which allows for specific targeting of this pathway. However, this compound 153035 has limitations in terms of its solubility and stability, which can make it difficult to use in certain experimental settings.

Orientations Futures

There are several future directions for research on N~4~,N~4~-dimethyl-N~2~-phenyl-2,4-quinazolinediamine 153035. One area of interest is the development of more potent and selective EGFR inhibitors, which could have improved efficacy and fewer side effects. Another area of interest is the identification of biomarkers that can predict response to EGFR inhibitors, which could help to personalize cancer treatment. Finally, there is interest in exploring the use of EGFR inhibitors in combination with other cancer treatments, such as immunotherapy, to improve outcomes for cancer patients.

Méthodes De Synthèse

N~4~,N~4~-dimethyl-N~2~-phenyl-2,4-quinazolinediamine 153035 can be synthesized using a multi-step process involving the reaction of 2-chloro-4-nitroaniline with diethyl malonate, followed by reduction and cyclization to form the quinazoline ring. The resulting compound is then reacted with N,N-dimethylformamide dimethyl acetal and phenyl isocyanate to form this compound 153035.

Applications De Recherche Scientifique

N~4~,N~4~-dimethyl-N~2~-phenyl-2,4-quinazolinediamine 153035 has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, including non-small cell lung cancer, breast cancer, and head and neck cancer. This compound 153035 has also been studied for its potential use in combination with other cancer treatments, such as radiation therapy and chemotherapy.

Propriétés

IUPAC Name

4-N,4-N-dimethyl-2-N-phenylquinazoline-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4/c1-20(2)15-13-10-6-7-11-14(13)18-16(19-15)17-12-8-4-3-5-9-12/h3-11H,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOYYACTVWYNOBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC2=CC=CC=C21)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.